Cas no 844882-18-4 (7-Methyl-1H-indazol-5-amine)

7-Methyl-1H-indazol-5-amine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 7-position and an amino group at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its well-defined aromatic system and functional groups enable selective modifications, facilitating the development of targeted compounds. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its purity and consistent performance make it suitable for research and industrial use, particularly in medicinal chemistry for the design of novel therapeutic agents.
7-Methyl-1H-indazol-5-amine structure
7-Methyl-1H-indazol-5-amine structure
Product Name:7-Methyl-1H-indazol-5-amine
CAS No:844882-18-4
MF:C8H9N3
MW:147.177160978317
MDL:MFCD03792678
CID:1029535
PubChem ID:1382022
Update Time:2025-05-24

7-Methyl-1H-indazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Methyl-1H-indazol-5-amine
    • 5-Amino-7-methyl-1H-indazole
    • 7-Methyl-1H-indazol-5-amine (ACI)
    • 5-Amino-7-methylindazole
    • 7-methyl-1H-indazol-5-ylamine
    • CS-0037313
    • EN300-2990492
    • 7-methyl-1H-indazole-5-ylamine
    • AS-50455
    • 844882-18-4
    • AKOS001740125
    • DTXSID50362544
    • DB-359875
    • GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • P10277
    • SY241610
    • SCHEMBL1286200
    • STK778608
    • PB12303
    • MFCD03792678
    • MDL: MFCD03792678
    • Inchi: 1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
    • InChI Key: GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • SMILES: N1NC2C(=CC(=CC=2C)N)C=1

Computed Properties

  • Exact Mass: 147.079647300g/mol
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.7Ų

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7-Methyl-1H-indazol-5-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
2.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
3.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Production Method 5

Reaction Conditions
1.1 Reagents: Silica ;  rt
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
4.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

7-Methyl-1H-indazol-5-amine Raw materials

7-Methyl-1H-indazol-5-amine Preparation Products

7-Methyl-1H-indazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:844882-18-4)7-Methyl-1H-indazol-5-amine
Order Number:A1091493
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:04
Price ($):362.0
Email:sales@amadischem.com

Additional information on 7-Methyl-1H-indazol-5-amine

7-Methyl-1H-indazol-5-amine (CAS No 844882-18-4)

7-Methyl-1H-indazol-5-amine, also known by its CAS registry number 844882-18-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The indazole scaffold is known for its versatility in chemical synthesis and its potential applications in drug discovery. The 7-methyl substituent and the 5-amino group in this molecule contribute to its unique chemical properties, making it a valuable compound for both academic research and industrial applications.

The synthesis of 7-Methyl-1H-indazol-5-amine typically involves multi-step reactions, often utilizing coupling agents or transition metal catalysts to form the indazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the indazole core, followed by selective methylation and amination steps to introduce the desired substituents. These methods not only improve the scalability of the synthesis but also pave the way for exploring structural analogs with diverse functional groups.

One of the most promising applications of 7-Methyl-1H-indazol-5-amine lies in its potential as a lead compound in drug development. The indazole moiety is known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have demonstrated that 7-Methyl-1H-indazol-5-amine possesses potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a novel anti-inflammatory agent with improved efficacy and reduced side effects compared to existing drugs.

In addition to its pharmacological applications, 7-Methyl-1H-indazol-5-amine has also been explored for its role in materials science. The compound's aromaticity and heterocyclic structure make it a candidate for use in organic electronics, particularly as a component of organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Researchers have investigated the electronic properties of this compound by incorporating it into conjugated polymers or as a dopant in semiconducting materials. Preliminary results indicate that 7-Methyl-1H-indazol-5-amine can enhance charge transport properties, making it a potential candidate for next-generation electronic devices.

The structural versatility of 7-Methyl-1H-indazol-5-amine also makes it an attractive target for further chemical modifications. By introducing additional substituents at various positions on the indazole ring, chemists can fine-tune the compound's physical and chemical properties for specific applications. For example, adding electron-withdrawing groups can increase the molecule's solubility in polar solvents, while electron-donating groups can enhance its electronic conductivity. These modifications not only expand the range of potential uses but also deepen our understanding of structure-property relationships in heterocyclic compounds.

From an environmental perspective, there is growing interest in developing sustainable synthesis routes for 7-Methyl-1H-indazol_5-amine. Traditional methods often rely on hazardous reagents or energy-intensive conditions, which can have negative environmental impacts. To address this, researchers are exploring green chemistry approaches, such as using biocatalysts or solvent-free conditions, to synthesize this compound more efficiently. These efforts align with global initiatives to promote environmentally friendly chemical practices while maintaining high standards of product quality.

In conclusion, 7-Methyl_1H-indazol_5-amine (CAS No 844882_18_4) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure enables diverse applications in pharmacology, materials science, and beyond. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:844882-18-4)7-Methyl-1H-indazol-5-amine
A1091493
Purity:99%
Quantity:1g
Price ($):362.0
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